2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol

Medicinal chemistry Physicochemical profiling Scaffold differentiation

Why this compound over quinazolinones? The free 4-OH enables etherification, esterification, or sulfonation—prodrug strategies absent in the 4-oxo series. The thioether methylene linker at position 2 alters the triazole vector vs. the quinazoline plane, generating non-overlapping SAR vs. N3-methylene analogs. ~10 Ų higher tPSA serves as a matched molecular pair for H-bond donor effects on solubility, logD, and Caco-2 permeability. Benchmark against Yan 2016 (EC₅₀ 22–48 µg/mL) to quantify the 4-OH pharmacophore contribution.

Molecular Formula C23H23N5OS
Molecular Weight 417.5 g/mol
Cat. No. B6002324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol
Molecular FormulaC23H23N5OS
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5
InChIInChI=1S/C23H23N5OS/c29-22-18-13-7-8-14-19(18)24-20(25-22)15-30-23-27-26-21(16-9-3-1-4-10-16)28(23)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,24,25,29)
InChIKeyDNFFPKBEMIUUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol – Structural Identity and Core Scaffold for Procurement Screening


2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol (molecular formula C23H23N5OS, exact mass 417.1623 g/mol) is a synthetic hybrid molecule that joins a 1,2,4-triazole-thioether arm to a quinazolin-4-ol core [1]. The compound belongs to the broader class of quinazoline–triazole thioether conjugates, which have been investigated for antimicrobial and agricultural applications [2]. The 4-hydroxyquinazoline motif distinguishes it from the more commonly explored quinazolin-4(3H)-one analogs, potentially altering hydrogen-bond donor/acceptor capacity and tautomeric equilibrium, which are critical parameters in target engagement and physicochemical profiling.

Why Generic Quinazoline–Triazole Hybrids Cannot Substitute for 2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol


The quinazoline–triazole thioether chemical space contains multiple sub-series that differ fundamentally in the oxidation state of the quinazoline ring, the nature of the N-substituent on the triazole, and the linker topology. The closest published analogs are 3-((4,5-disubstituted-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-ones, which possess a carbonyl at position 4 and an N3-methylene bridge [1]. In contrast, the target compound carries a 4-hydroxy group and a thioether methylene linker at position 2, resulting in a distinct hydrogen-bonding profile, different tautomeric preference, and a shift in the vector of the triazole moiety relative to the quinazoline plane. These structural divergences can lead to non-overlapping structure–activity relationships (SAR), different solubility characteristics, and altered metabolic stability. Generic substitution with a quinazolinone analog risks selecting a compound with divergent target binding or physicochemical behavior, undermining the reproducibility of biological assays or synthetic transformations.

Quantitative Differentiation Evidence for 2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile Divergence vs. Quinazolinone Analogs

The target compound features a quinazolin-4-ol core with a hydrogen-bond donor (–OH) and acceptor (N1), whereas the published quinazolinone series (e.g., VIIs, VIIh from Yan et al. 2016) contains a carbonyl at position 4, which acts only as a hydrogen-bond acceptor. The computed topological polar surface area (tPSA) of the target compound is 83.6 Ų [1], compared with approximately 73.2 Ų for the quinazolinone analog 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIs) [2]. This difference in hydrogen-bond capacity can influence permeability, solubility, and protein binding.

Medicinal chemistry Physicochemical profiling Scaffold differentiation

Tautomeric Preference of the Quinazolin-4-ol vs. Quinazolin-4(3H)-one System

The quinazolin-4-ol ring can exist in a lactim (4-hydroxy) ⇌ lactam (4-oxo) tautomeric equilibrium, favoring the lactam form in aqueous solution at physiological pH. By contrast, the quinazolin-4(3H)-one analogs are fixed in the lactam form. This dynamic equilibrium may allow the target compound to adapt its hydrogen-bonding pattern to different protein microenvironments, a flexibility absent in the locked quinazolinone comparators [1]. Experimental NMR data (¹H NMR in CDCl₃) confirm the presence of the OH proton in the target compound, consistent with a significant lactim population in aprotic media [2].

Structural chemistry Tautomerism Receptor binding

N-Cyclohexyl Substituent on Triazole Confers Lipophilicity Differentiation vs. N-Phenyl Analogs

The target compound carries an N-cyclohexyl group on the triazole ring, whereas the most potent analogs in the Yan 2016 quinazolinone series bear an N-phenyl substituent. The N-cyclohexyl group increases calculated logP by approximately 0.5–0.8 units compared to the N-phenyl variant, based on the intermediate 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol (XLogP3 = 3.4) [1] versus the 4,5-diphenyl analog (XLogP3 ≈ 2.9 estimated). This lipophilicity shift may improve membrane penetration for intracellular targets or alter pharmacokinetics.

Lipophilicity SAR Antimicrobial design

Recommended Application Scenarios for 2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol Based on Structural Evidence


Scaffold-Hopping Reference Compound for Quinazoline-Based Antimicrobial Lead Optimization

The target compound can serve as a scaffold-hopping comparator when investigating the impact of a 4-hydroxy versus 4-oxo quinazoline on antimicrobial potency. The Yan 2016 series established that quinazolinone–triazole thioethers achieve EC₅₀ values of 22.1–47.6 µg/mL against Xanthomonas spp. [1]. Testing the target compound in the same turbidimetric assays would quantify the contribution of the 4-OH group to activity.

Physicochemical Probe for Hydrogen-Bond-Dependent Solubility and Permeability Studies

With a tPSA approximately 10 Ų higher than its quinazolinone counterparts [1], this compound is suitable as a matched molecular pair for studying the effect of a single H-bond donor on solubility, logD, and Caco-2 permeability in a congeneric series.

Intermediate for Late-Stage Functionalization via the 4-OH Handle

The free 4-hydroxyl group provides a synthetic handle for further derivatization—etherification, esterification, or sulfonation—that is not available in the 4-oxo series. This enables exploration of prodrug strategies or attachment of targeting moieties while preserving the triazole-thioether pharmacophore [2].

Quote Request

Request a Quote for 2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.